For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure of Atractyligenin
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Atractyligenin. The information is curated for professionals in research and development, with a focus on structured data and experimental detail.
Core Chemical Identity
Atractyligenin is a tetracyclic diterpenoid and serves as the aglycone core for various glycosides found in plants, notably in coffee.[1][2] It is classified as an ent-kaurane diterpenoid.[1] The structural integrity of Atractyligenin is fundamental to the biological activity of its glycoside derivatives, such as Atractyloside, a known inhibitor of the mitochondrial ADP/ATP translocase.[2][3]
Chemical Structure and Stereochemistry
The systematic IUPAC name for Atractyligenin is (1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylic acid.[1] The molecule possesses a rigid tetracyclic core with specific stereochemistry that is crucial for its biological recognition. The presence of hydroxyl groups, a carboxylic acid, and a methylidene group contribute to its chemical reactivity and potential for interaction with biological targets.
Molecular Identifiers
Accurate identification of Atractyligenin is critical for database searches, procurement, and regulatory documentation. The key identifiers are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | (1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylic acid | PubChem[1] |
| CAS Number | 10391-47-6 | Pharmaffiliates[4] |
| Molecular Formula | C₁₉H₂₈O₄ | PubChem[1] |
| Molecular Weight | 320.43 g/mol | PubChem[1], SpectraBase[5] |
| Exact Mass | 320.198759 g/mol | PubChem[1], SpectraBase[5] |
| SMILES | C[C@@]12C--INVALID-LINK--C(=C)[C@@H]4O)C(=O)O">C@@HO | PubChem[1] |
| InChI | InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1 | PubChem[1], SpectraBase[5] |
| InChIKey | YRHWUYVCCPXYMB-JIMOHSCASA-N | PubChem[1], SpectraBase[5] |
| ChEBI ID | CHEBI:196975 | PubChem[1] |
Biological Context and Metabolism
Atractyligenin is notably derived from the metabolism of its glycosides, which are consumed through beverages like coffee.[6] The primary precursor in roasted coffee is Atractyligenin-2-O-β-D-glucoside.[7] Following ingestion, this glycoside is metabolized in the human body, leading to the appearance of Atractyligenin and its further conjugated metabolites in plasma and urine.[6][8]
A recent study identified four key metabolites in the urine of coffee drinkers: the unconjugated Atractyligenin (M4), atractyligenin-19-O-β-d-glucuronide (M1), 2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-d-glucuronide (M2), and 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-d-glucuronide (M3).[6][7] This metabolic pathway highlights the biotransformation processes, including deglycosylation, oxidation, and glucuronidation, that the parent compound undergoes.
Experimental Protocols
Isolation and Identification of Metabolites from Urine
This protocol is adapted from the methodology used to identify Atractyligenin metabolites in human urine following coffee consumption.[6][7]
Objective: To isolate and identify Atractyligenin and its conjugated metabolites from urine samples.
Methodology:
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Sample Collection: Collect spot urine samples from individuals following coffee consumption.
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Solid-Phase Extraction (SPE):
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Acidify urine samples to pH 3 using formic acid.
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Centrifuge the samples to remove precipitates.
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Apply the supernatant to a pre-conditioned polymeric SPE cartridge (e.g., Strata-X).
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Wash the cartridge sequentially with a formic acid solution and a water/methanol mixture.
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Elute the metabolites using methanol.
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MS-Guided Chromatographic Fractionation:
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Concentrate the eluate under a nitrogen stream.
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Re-dissolve the residue in a water/methanol solution.
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Perform fractionation using preparative High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).
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Monitor for the specific m/z values corresponding to expected metabolites (e.g., m/z 495.22 for glucuronides, m/z 319.19 for free Atractyligenin).
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Collect fractions containing the target ions.
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Structure Elucidation:
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Analyze the purified fractions using high-resolution Time-of-Flight Mass Spectrometry (ToF-MS) to confirm elemental composition.
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Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, HMBC) on the isolated metabolites to definitively elucidate their chemical structures.
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References
- 1. Atractyligenin | C19H28O4 | CID 11045436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atractyloside - Wikipedia [en.wikipedia.org]
- 3. 2-O-β-D-Glucopyranosyl-carboxyatractyligenin from Coffea L. inhibits adenine nucleotide translocase in isolated mitochondria but is quantitatively degraded during coffee roasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Metabolites of dietary atractyligenin glucoside in coffee drinkers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
